molecular formula C29H24ClN3O5 B11547385 N-[(1E)-3-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide

N-[(1E)-3-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B11547385
M. Wt: 530.0 g/mol
InChI Key: XERXEVJRRAVWEZ-NQUBODRQSA-N
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Description

N-[(1E)-1-{N’-[(E)-[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}-2-(3,4-DIMETHOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a furan ring, a chlorophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-1-{N’-[(E)-[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}-2-(3,4-DIMETHOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE typically involves a multi-step process:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using chlorobenzene and an appropriate acyl chloride.

    Formation of the Hydrazone: The hydrazone linkage is formed by reacting the furan derivative with hydrazine hydrate under reflux conditions.

    Condensation Reaction: The final step involves the condensation of the hydrazone with 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst such as acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(1E)-1-{N’-[(E)-[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}-2-(3,4-DIMETHOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Preliminary studies may focus on its activity against certain diseases or its ability to modulate biological pathways.

Industry

In the industrial sector, N-[(1E)-1-{N’-[(E)-[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}-2-(3,4-DIMETHOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(1E)-1-{N’-[(E)-[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}-2-(3,4-DIMETHOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1E)-1-{N’-[(E)-[5-(4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}-2-(3,4-DIMETHOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE
  • N-[(1E)-1-{N’-[(E)-[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}-2-(3,4-DIMETHOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE

Uniqueness

The uniqueness of N-[(1E)-1-{N’-[(E)-[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}-2-(3,4-DIMETHOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE lies in

Properties

Molecular Formula

C29H24ClN3O5

Molecular Weight

530.0 g/mol

IUPAC Name

N-[(E)-3-[(2E)-2-[[5-(4-chlorophenyl)furan-2-yl]methylidene]hydrazinyl]-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C29H24ClN3O5/c1-36-26-14-8-19(17-27(26)37-2)16-24(32-28(34)21-6-4-3-5-7-21)29(35)33-31-18-23-13-15-25(38-23)20-9-11-22(30)12-10-20/h3-18H,1-2H3,(H,32,34)(H,33,35)/b24-16+,31-18+

InChI Key

XERXEVJRRAVWEZ-NQUBODRQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/NC(=O)C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CC=C4)OC

Origin of Product

United States

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